IS-741 potassium

Acute Pancreatitis Survival Canine Model

IS-741 potassium (CAS 141284-74-4), also known as Fuzapladib potassium, is a synthetic N-(2-sulfonylamino-5-trifluoromethyl-3-pyridyl)carboxamide derivative that functions as a dual-mechanism anti-inflammatory agent. It acts as both an orally active inhibitor of leukocyte function-associated antigen type 1 (LFA-1) activation and a phospholipase A2 (PLA2) inhibitor, with demonstrated selectivity for cytosolic PLA2 (cPLA2) over secretory PLA2 (sPLA2).

Molecular Formula C15H19F3KN3O3S
Molecular Weight 417.5 g/mol
CAS No. 141284-74-4
Cat. No. B15607352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIS-741 potassium
CAS141284-74-4
Molecular FormulaC15H19F3KN3O3S
Molecular Weight417.5 g/mol
Structural Identifiers
InChIInChI=1S/C15H20F3N3O3S.K/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10;/h8-10H,2-7H2,1H3,(H2,19,20,21,22);/q;+1/p-1
InChIKeyRAZLFMFISMFZBG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

IS-741 Potassium (Fuzapladib Potassium): Dual Mechanism PLA2/LFA-1 Inhibitor for Acute Pancreatitis Research


IS-741 potassium (CAS 141284-74-4), also known as Fuzapladib potassium, is a synthetic N-(2-sulfonylamino-5-trifluoromethyl-3-pyridyl)carboxamide derivative that functions as a dual-mechanism anti-inflammatory agent [1]. It acts as both an orally active inhibitor of leukocyte function-associated antigen type 1 (LFA-1) activation and a phospholipase A2 (PLA2) inhibitor, with demonstrated selectivity for cytosolic PLA2 (cPLA2) over secretory PLA2 (sPLA2) [2]. The compound (molecular weight 417.49 g/mol, formula C15H19F3KN3O3S) has been advanced to Phase II clinical development by Ishihara Sangyo Kaisha and Sumitomo for acute pancreatitis, and its sodium salt formulation has received regulatory approval in Japan since 2018 for the treatment of acute canine pancreatitis [3][4]. IS-741 potassium is supplied as a research-grade compound suitable for in vitro and in vivo experimental applications investigating PLA2-mediated inflammatory cascades, neutrophil adhesion mechanisms, and pancreatitis pathophysiology .

Why IS-741 Potassium Cannot Be Substituted with Generic PLA2 Inhibitors or Protease Inhibitors in Pancreatitis Research


Substitution of IS-741 potassium with generic PLA2 inhibitors or clinically available protease inhibitors (e.g., gabexate mesilate) is not scientifically equivalent due to three differentiating factors. First, IS-741 exhibits cPLA2 selectivity without significant sPLA2 inhibition—a specificity profile not shared by broad-spectrum PLA2 inhibitors [1]. Second, IS-741 combines PLA2 inhibition with LFA-1-mediated blockade of neutrophil adhesion, a dual mechanism absent in single-target alternatives such as gabexate mesilate (a serine protease inhibitor with no direct LFA-1 activity) or indomethacin (a COX inhibitor with distinct PLA2 inhibition characteristics) [2][3]. Third, IS-741 demonstrates cross-species efficacy at identical plasma concentrations and has progressed to Phase II human trials plus veterinary regulatory approval—a translational validation that generic PLA2 inhibitors lack [4]. These mechanistic and developmental distinctions mean that experimental outcomes obtained with IS-741 potassium cannot be replicated by substituting alternative in-class compounds.

IS-741 Potassium Quantitative Differentiation Evidence Versus PLA2 Inhibitor Comparators


IS-741 Improves Survival in Canine Acute Necrotizing Pancreatitis Model by 62.5% Versus Untreated Control

In a direct head-to-head canine acute necrotizing pancreatitis study, IS-741 administration produced a statistically significant survival benefit compared to untreated controls [1]. The IS-741-treated group demonstrated 87.5% survival (7/8 dogs) versus 25% survival (2/8 dogs) in the untreated control group at the study endpoint, representing a 62.5% absolute survival improvement [1]. No direct comparator drug arm was included in this study, establishing baseline efficacy against disease progression.

Acute Pancreatitis Survival Canine Model

IS-741 Selectively Reduces cPLA2 Activity While Sparing sPLA2 in Multi-Organ Assessment

In a direct tissue-level comparison within the same canine acute pancreatitis study, IS-741 demonstrated differential selectivity between cytosolic PLA2 (cPLA2) and secretory PLA2 (sPLA2) isoforms [1]. cPLA2 activity in pancreas, lung, and renal cortex was much lower in the IS-741-treated group compared to untreated controls, whereas sPLA2 activity in these same tissues did not differ significantly between groups [1]. This isoform-selective inhibition contrasts with broad-spectrum PLA2 inhibitors that non-selectively suppress both enzymatic pathways.

cPLA2 sPLA2 Selectivity

IS-741 Suppresses Proinflammatory Cytokines and Fibrosis in Spontaneous Chronic Pancreatitis Model

In a cross-study comparable assessment using the WBN/Kob rat model of spontaneous chronic pancreatitis, 12-week oral administration of IS-741 (0.012% in diet) produced significant suppression of proinflammatory mediators compared to untreated rats [1]. IS-741 treatment significantly reduced mRNA expression of cytokine-induced neutrophil chemoattractant (CINC), interleukin-6 (IL-6), pancreatitis-associated protein (PAP), and p8 in pancreatic tissue at 12 weeks [1]. Histologically, IS-741-treated rats exhibited markedly less severe hemorrhage, interstitial edema, and inflammatory cell infiltration at 12 weeks, and milder fibrosis and acinar degeneration at 16 weeks compared to untreated controls [1].

Chronic Pancreatitis Fibrosis Cytokines

IS-741 Inhibits Neutrophil-Endothelial Adhesion with Primary Action on Leukocytes at 1 μM

In vitro cell adhesion studies demonstrate that IS-741 at 1 μM significantly inhibits adhesion of HL-60 promyelocytic leukemia cells (neutrophil model) to human umbilical vein endothelial cells (HUVEC) under lipopolysaccharide stimulation [1]. Mechanistic investigation revealed that IS-741 primarily affects HL-60 cells rather than endothelial cells, with no effect on endothelial expression of ELAM-1, ICAM-1, or VCAM-1 adhesion molecules [1]. This leukocyte-specific action profile distinguishes IS-741 from agents that modulate endothelial adhesion molecule expression.

Cell Adhesion Neutrophil LFA-1

IS-741 Was Selected from Analog Series as the Optimal Candidate with Highest and Most Stable Therapeutic Effect

In a structure-activity relationship (SAR) study evaluating a series of N-(2-sulfonylamino-5-trifluoromethyl-3-pyridyl)carboxamide derivatives as PLA2 inhibitors, IS-741 (the sodium salt of compound 1j) demonstrated the highest and most stable therapeutic effect on acute hemorrhagic pancreatitis induced by the closed duodenal loop method in rats [1]. Among the analog series tested, IS-741 was specifically selected from multiple candidates as the lead compound warranting further development, indicating superior performance relative to structurally related comparators within the same chemical class [1].

SAR Drug Discovery Optimization

IS-741 Demonstrates Cross-Species Efficacy at Identical Plasma Concentrations and Phase II Clinical Advancement

Cross-species translational validation demonstrates that IS-741 at identical plasma concentrations equally improved survival rates in animals of various species with severe acute pancreatitis [1]. This consistent cross-species pharmacodynamic response contrasts with alternative PLA2 inhibitors such as gabexate mesilate, which showed no mortality benefit in meta-analysis of acute pancreatitis clinical trials (90-day mortality P = 0.27) despite reducing some complication rates [2][3]. IS-741 has advanced to Phase II clinical trials for acute pancreatitis and achieved regulatory approval for veterinary use in Japan since 2018 [4].

Translational Pharmacokinetics Clinical Development

IS-741 Potassium Optimal Application Scenarios for Research and Procurement


Preclinical Acute Pancreatitis Studies Requiring Survival Endpoint Validation

Researchers investigating therapeutic interventions for acute necrotizing pancreatitis should prioritize IS-741 potassium as a positive control or test compound when survival is a primary endpoint. The compound has demonstrated a 62.5% absolute survival improvement (87.5% vs 25%) in a validated canine acute pancreatitis model [1], establishing it as one of the few PLA2 inhibitors with documented life-saving efficacy in severe disease models. This evidence is directly relevant to study designs utilizing bile-duct ligation, closed duodenal loop, or cerulein-induced pancreatitis protocols where mortality reduction is a key outcome measure.

cPLA2-Specific Pathway Dissection Without sPLA2 Confounding

For research programs investigating the distinct roles of cytosolic versus secretory PLA2 isoforms in inflammatory signaling, IS-741 potassium provides a validated pharmacological tool for selective cPLA2 inhibition. The compound significantly reduces cPLA2 activity in pancreas, lung, and renal tissue while sparing sPLA2 activity [1], enabling researchers to isolate cPLA2-mediated eicosanoid and platelet-activating factor pathways without the confounding effects of concurrent sPLA2 blockade. This selectivity profile is particularly valuable in multi-organ inflammation studies where differential PLA2 isoform contributions require precise pharmacological dissection.

Neutrophil Adhesion and LFA-1 Integrin Mechanism Studies

Investigators studying leukocyte adhesion cascades, neutrophil migration, or LFA-1 integrin signaling should select IS-741 potassium for its dual-mechanism profile that includes direct inhibition of leukocyte-endothelial adhesion at 1 μM in vitro [1]. The compound's leukocyte-directed action—with no effect on endothelial adhesion molecule expression—makes it suitable for experiments requiring selective modulation of neutrophil activation states rather than endothelial priming [1]. This application extends to research on multiple organ failure where neutrophil infiltration into distant organs contributes to disease progression.

Chronic Pancreatitis and Pancreatic Fibrosis Longitudinal Studies

Research programs focused on chronic pancreatitis progression and fibrotic remodeling should incorporate IS-741 potassium based on its demonstrated efficacy in the WBN/Kob rat spontaneous chronic pancreatitis model [1]. In this setting, 12-week oral administration reduced proinflammatory cytokine expression (CINC, IL-6) and attenuated both early inflammatory damage (hemorrhage, edema) and late fibrotic changes (acinar degeneration) [1]. This evidence supports procurement for long-term dosing studies where sustained anti-inflammatory and anti-fibrotic effects are required.

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